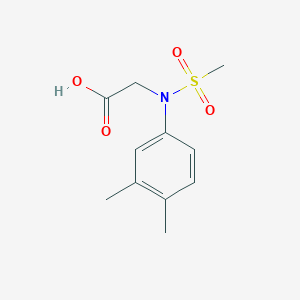
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a glycine backbone modified by a methylsulfonyl group and a dimethylphenyl moiety. Its molecular formula is C12H15N1O2S, with a molecular weight of approximately 257.31 g/mol. This unique structure is believed to contribute to its biological activity profile.
Research indicates that this compound may exert its effects through several mechanisms:
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly through interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, potentially making it a candidate for cancer therapy .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Neuroprotective Effects : In a study examining the effects of mGluR inhibitors on anxiety and depression, compounds similar to this compound showed promise in preclinical models, suggesting potential therapeutic applications in mood disorders .
- Cytotoxicity in Cancer Models : A recent investigation into the antiproliferative activity of related compounds revealed that this compound exhibited enhanced cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines compared to other analogs . The study highlighted its IC50 value of 0.3 μM as particularly noteworthy.
Aplicaciones Científicas De Investigación
Biochemical Research Applications
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine has been utilized in various biochemical studies, particularly in the following areas:
- Amino Acid Metabolism : As a reagent in studies exploring amino acid pathways, it helps elucidate metabolic processes.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable in drug development research.
Therapeutic Potential
Recent studies indicate that this compound may possess therapeutic properties that could be harnessed for treating various conditions:
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in managing inflammatory diseases.
- Neuroprotective Properties : Research has indicated that it may interact with metabotropic glutamate receptors (mGluRs), offering neuroprotective effects in conditions like ischemic stroke and neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .
Enzyme Inhibition Studies
The compound's inhibitory effects on specific enzymes have been a focal point of research:
- α-Glucosidase Inhibition : Studies have demonstrated that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for managing type 2 diabetes mellitus .
- Acetylcholinesterase Inhibition : The potential to inhibit acetylcholinesterase positions it as a candidate for treating cognitive disorders .
Case Study 1: Enzyme Inhibition
In a study examining new sulfonamide derivatives, this compound was synthesized and tested for its ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated significant inhibitory activity, highlighting its potential as a therapeutic agent for diabetes and Alzheimer's disease .
Case Study 2: Neuroprotection
Research investigating the neuroprotective effects of ligands targeting group III mGlu receptors demonstrated that compounds similar to this compound could activate these receptors, leading to protective effects against neuronal damage in experimental models of ischemia .
Propiedades
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-5-10(6-9(8)2)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWRLRQVFWJHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













